- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilidesInternational Electronic Conference on Synthetic Organic Chemistry, 2012, ,,
Cas no 92-78-4 (Naphthol AS-E)

Naphthol AS-E structure
Nome del prodotto:Naphthol AS-E
Numero CAS:92-78-4
MF:C17H12ClNO2
MW:297.735683441162
MDL:MFCD00021639
CID:34665
PubChem ID:87559054
Naphthol AS-E Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphthol AS-E
- C.I.Azoic Coupling Component 10
- 4'-Chloro-3-hydroxy-2-naphthanilide
- 1-(4-Pyridyl)Ethylamine
- N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- 3-Hydroxy-[2]naphthoesaeure-(4-chlor-anilid)
- 3-hydroxy-[2]naphthoic acid-(4-chloro-anilide)
- 3-hydroxy-naphthalene-2-carboxylic acid 4-chloro-anilide
- Amanil Naphthol AS-E
- Cibanaphthol RC
- Daito Grounder E
- Naphtanilide E
- Naphtazol E
- Naphtoelan E
- Sanatol E
- Azoic Coupling Component 10
- N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide
- C.I. 37510
- C.I. Azoic Coupling Component 10
- 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-
- Tulathol AS-E
- Amarthol AS-E
- Acna Naphthol PC
- Naphthol ACNA PC
- Hiltonaphthol AS-E
- Naphtol AS-E Supra
- C.I. 375
- 2-Naphthanilide, 4′-chloro-3-hydroxy- (6CI, 7CI, 8CI)
- N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)
- 3-Hydroxy-4′-chloro-2-naphthanilide
- 4′-Chloro-3-hydroxy-2-naphthanilide
- Anarthol AS-E
- Conazoic AO
- Dycosthol AS-E
- Kako Grounder E
- Kiwa Grounder E
- Naftol AS-E
- Napthol ASE
- NSC 50684
- Red RC Base
- BDBM50091999
- NS00010053
- N-(4-Chlorophenyl)(3-hydroxy(2-naphthyl))carboxamide
- 2-Naphthanilide, 4'-chloro-3-hydroxy-
- EC 202-189-7
- DTXSID7059066
- CB05876
- NSC751298
- SR-01000200943
- SMSF0005400
- Q27271063
- 3-Hydroxy-naphthalene-2-carboxylic acid (4-chloro-phenyl)-amide
- SCHEMBL2743095
- N-(4-chlorophenyl)-3-hydroxy-naphthalene-2-carboxamide
- 4'-CHLORO-3-HYDROXY-2-NAPTHANILIDE
- CS-0028070
- nAS-E
- CHEMBL65653
- CBMicro_013654
- MFCD00021639
- SR-01000200943-1
- N-(4-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide
- 92-78-4
- W-100272
- HY-104068
- NSC-751298
- CI 37510
- Oprea1_676950
- DB-057331
- C2103
- UNII-8V561WAE43
- BIM-0013553.P001
- 8V561WAE43
- GLXC-20245
- 3-HYDROXY-4'-CHLORO-2-NAPHTHANILIDE
- OHAXNCGNVGGWSO-UHFFFAOYSA-
- NSC50684
- AKOS008973402
- A10918
- EINECS 202-189-7
- NSC-50684
- InChI=1/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)
-
- MDL: MFCD00021639
- Inchi: 1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)
- Chiave InChI: OHAXNCGNVGGWSO-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC(Cl)=CC=1
Proprietà calcolate
- Massa esatta: 297.05600
- Massa monoisotopica: 297.056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Carica superficiale: 0
- Superficie polare topologica: 49.3
- Conta Tautomer: 9
Proprietà sperimentali
- Colore/forma: Polvere beige chiaro
- Densità: 1.399
- Punto di fusione: 264°C(lit.)
- Punto di ebollizione: 416.5 °C at 760 mmHg
- Punto di infiammabilità: 205.7 °C
- Indice di rifrazione: 1.735
- PSA: 49.33000
- LogP: 4.52410
- Solubilità: Solubile in o-diclorobenzene, insolubile in acqua e soluzione di carbonato di sodio. Giallo in soluzione di idrossido di sodio
- Indice colore: 37510
Naphthol AS-E Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S7; S36; S24/25
- RTECS:MR0176000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R42/43
Naphthol AS-E Dati doganali
- CODICE SA:29053980
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Naphthol AS-E Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-485728-25g |
4'-Chloro-3-hydroxy-2-naphthanilide, |
92-78-4 | 25g |
¥760.00 | 2023-09-05 | ||
MedChemExpress | HY-104068-100mg |
Naphthol AS-E |
92-78-4 | ≥98.0% | 100mg |
¥600 | 2024-07-20 | |
TRC | C587828-2.5g |
4'-Chloro-3-hydroxy-2-naphthanilide |
92-78-4 | 2.5g |
$ 50.00 | 2022-06-06 | ||
TRC | C587828-25g |
4'-Chloro-3-hydroxy-2-naphthanilide |
92-78-4 | 25g |
$ 185.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D584227-250g |
Naphthol AS-E |
92-78-4 | 95% | 250g |
$369 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7856-5 mg |
nAS-E |
92-78-4 | 99.85% | 5mg |
¥258.00 | 2022-02-28 | |
Chemenu | CM141493-500g |
N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide |
92-78-4 | 95% | 500g |
$469 | 2021-08-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-485728-25 g |
4'-Chloro-3-hydroxy-2-naphthanilide, |
92-78-4 | 25g |
¥760.00 | 2023-07-11 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2103-25G |
4'-Chloro-3-hydroxy-2-naphthanilide |
92-78-4 | >97.0%(N) | 25g |
¥810.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153734-100g |
Naphthol AS-E |
92-78-4 | 97% | 100g |
¥113.90 | 2023-09-03 |
Naphthol AS-E Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt → 10 °C; 10 °C; 15 min, 135 °C
Riferimento
- Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase stainingTap Chi Hoa Hoc, 2011, 49(4), 479-488,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Production method and apparatus of naphthol AS series products, China, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Design, synthesis, and biological evaluation of conformationally constrained analogues of naphthol AS-E as inhibitors of CREB-mediated gene transcriptionJournal of Medicinal Chemistry, 2012, 55(8), 4020-4024,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Chlorobenzene ; 1.5 h, 35 - 40 °C
1.2 Reagents: Sodium acetate Solvents: Dimethylformamide ; 0.5 h, 5 - 10 °C; 3 h, 20 °C; 20 °C → 50 °C
1.2 Reagents: Sodium acetate Solvents: Dimethylformamide ; 0.5 h, 5 - 10 °C; 3 h, 20 °C; 20 °C → 50 °C
Riferimento
- Synthesis and β-adrenergic blocking activity of naphthyloxypropylaminesIndian Journal of Chemistry, 2008, (10), 1587-1590,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Preparation of 3-hydroxy-2-naphthoic anilides, Germany, , ,
Naphthol AS-E Raw materials
Naphthol AS-E Preparation Products
Naphthol AS-E Letteratura correlata
-
Om Prakash,Kamal Nayan Sharma,Hemant Joshi,Pancham Lal Gupta,Ajai K. Singh Dalton Trans. 2013 42 8736
-
J. Hilbert,C. N?ther,W. Bensch Dalton Trans. 2015 44 11542
-
ZhaoGuo Hong,Chu Zheng,Bi Luo,Xin You,HeDong Bian,Hong Liang,ZhenFeng Chen,FuPing Huang RSC Adv. 2020 10 6297
92-78-4 (Naphthol AS-E) Prodotti correlati
- 1554104-78-7(N-(6-bromo-1,3-dioxaindan-5-yl)methylhydroxylamine)
- 13482-24-1(4-Hydroxy Cyclohexanone-d4)
- 1805402-70-3(Ethyl 2-bromo-6-(difluoromethyl)-5-fluoropyridine-3-acetate)
- 473445-31-7(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide)
- 2061336-28-3(1-[8-(3-chloro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione)
- 2228997-20-2(1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde)
- 2228526-21-2(4-(aminomethyl)-4-(4-methylpyrimidin-5-yl)cyclohexan-1-ol)
- 637753-22-1(7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-methylpiperidin-1-yl)methyl-4H-chromen-4-one)
- 851947-78-9(ethyl 5-(1-benzofuran-2-amido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 52227-33-5(1-(azepan-1-yl)-2-chloroethan-1-one)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
